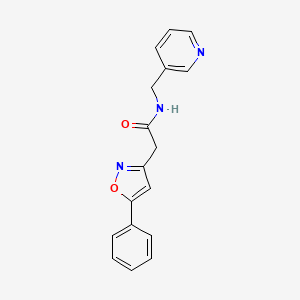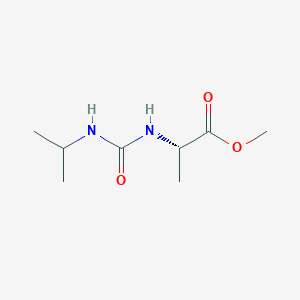
(S)-methyl 2-(3-isopropylureido)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of (S)-methyl 2-(3-isopropylureido)propanoate is not directly detailed in the provided papers. However, related compounds with similar structural motifs have been synthesized. For instance, the synthesis of (S)-2-amino-3-(2,5-dihydro-5-oxo-3-isoxazolyl)propanoic acid derivatives was achieved by starting with (S)-N-tert-butoxycarbonylaspartic acid alpha-methyl esters. This process involved Masamune's chain extension reaction, followed by isoxazolone formation with hydroxylamine and subsequent deprotection reactions . Additionally, an efficient stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate was reported, which involved the hydrogenation of an enantiomeric enamine with Pd(OH)2C and the removal of the chiral auxiliary using formic acid and triethylsilane . These methods may offer insights into potential synthetic routes for this compound by applying similar strategies of stereoselective synthesis and protective group chemistry.
Molecular Structure Analysis
The molecular structure of this compound can be inferred to some extent from the structures of related compounds discussed in the papers. The presence of an isopropylureido group suggests the inclusion of a urea derivative within the molecule, which is likely to influence its hydrogen bonding potential and conformational stability. The (S)-configuration indicates that the molecule is chiral, which is a critical factor in its biological activity, as seen in the glutamate receptor-agonistic activity of (S)-2-amino-3-isoxazolylpropanoic acid derivatives . The methyl ester group is a common feature in prodrug design, potentially affecting the compound's solubility and bioavailability .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. The ureido moiety could engage in reactions typical of amides, such as hydrolysis under acidic or basic conditions. The ester group might be susceptible to hydrolysis or transesterification reactions, which could be relevant in the context of drug metabolism. The synthesis of related compounds suggests that the molecule could be modified through various chemical reactions, including enamine hydrogenation and the use of chiral auxiliaries to introduce or preserve stereochemistry .
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not explicitly provided, we can extrapolate from the properties of structurally similar compounds. The presence of both polar (ureido) and nonpolar (isopropyl, methyl ester) groups would contribute to a balance of hydrophilic and lipophilic characteristics, affecting the compound's solubility in different solvents. The chiral center may also influence the optical properties, such as specific rotation, which is important for the characterization of enantiomerically pure substances. The melting point, boiling point, and stability could be inferred from the behavior of similar compounds under various conditions .
特性
IUPAC Name |
methyl (2S)-2-(propan-2-ylcarbamoylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)9-8(12)10-6(3)7(11)13-4/h5-6H,1-4H3,(H2,9,10,12)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOAQVABUIHFIF-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

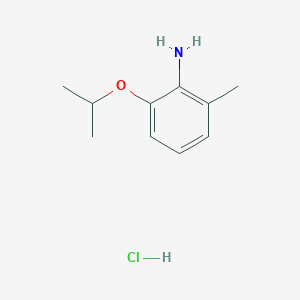
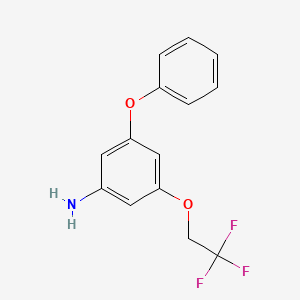
![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2531578.png)
![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2531579.png)
![7-(4-Ethylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2531581.png)
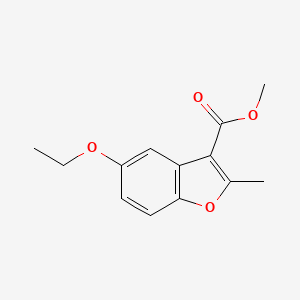
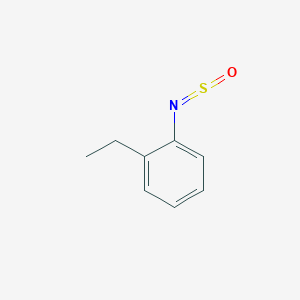
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2531585.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2531586.png)

![3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)](/img/structure/B2531588.png)
![1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride](/img/structure/B2531591.png)
![(Z)-2-((4-fluorophenyl)sulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2531592.png)
